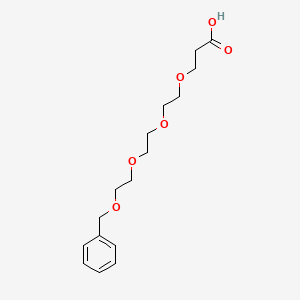

Ácido bencil-PEG4

Descripción general

Descripción

Benzyl-PEG4-acid is a polyethylene glycol (PEG) derivative containing a benzyl protecting group and a carboxylic acid group. This compound is primarily used as a PEG linker in various chemical and biological applications. The benzyl group serves as an alcohol protecting group, which can be removed via hydrogenolysis, while the carboxylic acid group can react with primary amine groups to form stable amide bonds .

Aplicaciones Científicas De Investigación

Benzyl-PEG4-acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Benzyl-PEG4-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of Benzyl-PEG4-acid, therefore, are the E3 ubiquitin ligase and the target protein of the PROTAC .

Mode of Action

Benzyl-PEG4-acid, as a linker in PROTACs, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The carboxylic acid group of Benzyl-PEG4-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This allows the PROTAC to bind both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. The E3 ubiquitin ligase then ubiquitinates the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of Benzyl-PEG4-acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. When a PROTAC brings the E3 ubiquitin ligase and the target protein together, the target protein is ubiquitinated. This acts as a signal for the 26S proteasome, a large protein complex, to degrade the ubiquitinated protein .

Pharmacokinetics

The pegylation of the linker (the inclusion of a polyethylene glycol chain) is known to improve the solubility and stability of the protac, potentially enhancing its bioavailability

Result of Action

The result of the action of Benzyl-PEG4-acid, as part of a PROTAC, is the selective degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease.

Action Environment

The action of Benzyl-PEG4-acid is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the amide bond formed by the carboxylic acid group Additionally, the presence of different enzymes in the cellular environment can influence the efficacy of the PROTAC

Análisis Bioquímico

Biochemical Properties

Benzyl-PEG4-acid is involved in the synthesis of PROTACs, which are molecules designed to target proteins for degradation . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Benzyl-PEG4-acid, as a PEG-based linker, plays a significant role in this process .

Cellular Effects

The hydrophilic nature of Benzyl-PEG4-acid, due to the PEG spacer, increases solubility in aqueous media . This property is beneficial in cellular environments, as it decreases aggregation and increases solubility of the molecules it is attached to . This can influence cell function by affecting the distribution and effectiveness of these molecules within the cell .

Molecular Mechanism

The molecular mechanism of Benzyl-PEG4-acid primarily involves its role in the formation of PROTACs . The carboxylic acid group of Benzyl-PEG4-acid can react with primary amine groups to form a stable amide bond . This reaction is crucial in the synthesis of PROTACs, which are designed to selectively degrade target proteins .

Temporal Effects in Laboratory Settings

This suggests that Benzyl-PEG4-acid likely remains stable over time in laboratory settings, maintaining its effectiveness in the synthesis of PROTACs .

Dosage Effects in Animal Models

Given its role in the synthesis of PROTACs, the dosage would likely influence the degree of target protein degradation .

Metabolic Pathways

As a component in the synthesis of PROTACs, it could indirectly influence various metabolic pathways through the degradation of target proteins .

Transport and Distribution

Benzyl-PEG4-acid, as a PEG-based compound, is hydrophilic and thus highly soluble in aqueous environments . This property likely facilitates its transport and distribution within cells and tissues .

Subcellular Localization

Given its role in the synthesis of PROTACs, it is likely to be found wherever these molecules exert their effects, which could include various subcellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl-PEG4-acid can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with PEG4 under specific conditions to introduce the benzyl protecting group. The carboxylic acid group is then introduced through further chemical modifications .

Industrial Production Methods: In industrial settings, the production of Benzyl-PEG4-acid often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as:

Reaction with Benzyl Alcohol: Introduction of the benzyl group.

Carboxylation: Introduction of the carboxylic acid group.

Purification: Techniques like crystallization or chromatography to achieve high purity

Types of Reactions:

Reduction: The benzyl group can be reduced to form the corresponding alcohol.

Substitution: The carboxylic acid group can participate in substitution reactions to form amides or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for amide bond formation

Major Products:

Oxidation Products: Benzaldehyde, benzoic acid.

Reduction Products: Benzyl alcohol.

Substitution Products: Amides, esters

Comparación Con Compuestos Similares

Benzyl-PEG3-acid: Similar structure but with one less ethylene glycol unit.

Benzyl-PEG5-acid: Similar structure but with one more ethylene glycol unit.

Benzyl-PEG4-amine: Contains an amine group instead of a carboxylic acid group .

Uniqueness: Benzyl-PEG4-acid is unique due to its specific length of the PEG chain, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its solubility in both aqueous and organic solvents, making it highly versatile for various applications. Additionally, the presence of both benzyl and carboxylic acid groups allows for selective protection and functionalization, which is crucial in complex synthetic processes .

Propiedades

IUPAC Name |

3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6/c17-16(18)6-7-19-8-9-20-10-11-21-12-13-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLPTVPWFDQWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246087 | |

| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127457-64-1 | |

| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127457-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine](/img/structure/B1666708.png)

![(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine](/img/structure/B1666709.png)

![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)

![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)

![[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1666730.png)